Cas no 50622-10-1 ((-)-1,4-di-o-methyl-l-threitol)

(-)-1,4-di-o-methyl-l-threitol structure
50622-10-1 structure
상품 이름:(-)-1,4-di-o-methyl-l-threitol
CAS 번호:50622-10-1
MF:C6H14O4
메가와트:150.17296
MDL:MFCD00077736
CID:934018
PubChem ID:57649859

(-)-1,4-di-o-methyl-l-threitol 화학적 및 물리적 성질

이름 및 식별자

    • (-)-1,4-di-o-methyl-l-threitol
    • (-)-(2S,3S)-1,4-dimethoxy-2,3-butanediol
    • (-)-2S,3S-1,4-dimethoxy-2,3-butanediol
    • (2S,3S)-1,4-dimethoxy-2,3-butanediol
    • (2S,3S)-1,4-dimethoxybutan-2,3-diol
    • (2S,3S)-1,4-dimethyloxybutane-2,3-diol
    • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
    • (S,S)-1,4-dimethoxy-butane-2,3-diol
    • 1,4-di-O-methyl-(L)-threitol
    • 38715_ALDRICH
    • 38715_FLUKA
    • FT-0690360
    • KB-00087
    • (2s,3s)-1,4-dimethoxybutane-2,3-diol
    • MFCD00077736
    • (2S,3S)-(-)-1,4-dimethoxy-2,3-butanediol
    • 1,4-Di-O-methyl-L-threitol
    • AT25369
    • 50622-10-1
    • Q63399030
    • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, >=99.0% (sum of enantiomers, GC)
    • DTXSID30448698
    • J-501026
    • MDL: MFCD00077736
    • 인치: InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
    • InChIKey: QPXJVYUZWDGUBO-WDSKDSINSA-N
    • 미소: COCC(C(COC)O)O

계산된 속성

  • 정밀분자량: 150.08922
  • 동위원소 질량: 150.08920892g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 66.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.3
  • 토폴로지 분자 극성 표면적: 58.9Ų

실험적 성질

  • 융해점: 28-30 °C
  • PSA: 58.92
  • 광학 활성: [α]20/D −1.8±0.1°, c = 1.9% in methanol

(-)-1,4-di-o-methyl-l-threitol 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: 22-24/25
  • 저장 조건:2-8°C

(-)-1,4-di-o-methyl-l-threitol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Biosynth
MD63233-1 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
50622-10-1
1g
$288.75 2023-01-03
abcr
AB470940-250 mg
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
250mg
€111.10 2023-04-21
abcr
AB470940-1 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
1g
€215.60 2023-04-21
abcr
AB470940-5g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
5g
€860.20 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670053-1g
(2S,3S)-1,4-dimethoxybutane-2,3-diol
50622-10-1 98%
1g
¥1750.00 2024-05-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
38715-1G
(-)-1,4-di-o-methyl-l-threitol
50622-10-1 ≥99.0% (sum of enantiomers, GC)
1G
¥2615.77 2022-02-24
abcr
AB470940-5 g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; .
50622-10-1
5g
€860.20 2023-04-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04535-1g
(-)-1,4-di-o-methyl-l-threitol
50622-10-1 ≥99.0% (sum of enantiomers, GC)
1g
¥2738.0 2024-07-18
abcr
AB470940-1g
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
1g
€215.60 2025-02-17
abcr
AB470940-250mg
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; .
50622-10-1 99%
250mg
€111.10 2025-02-17

(-)-1,4-di-o-methyl-l-threitol 관련 문헌

  • 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis
    Jun'ichi Hoshino,Junko Hiraoka,Yasuo Hata,Seiji Sawada,Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 1995 693

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:50622-10-1)(-)-1,4-di-o-methyl-l-threitol
A1164943
순결:99%
재다:5g
가격 ($):510.0